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Compound of Interest

Compound Name: Enpp-1-IN-2

An In-Depth Technical Guide to the ENPP1 Inhibitor: Enpp-1-IN-2

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type Il transmembrane
glycoprotein that plays a critical role in various physiological processes, including bone
mineralization and insulin signaling.[1][2][3] It functions by hydrolyzing extracellular nucleotides,
most notably converting adenosine triphosphate (ATP) into adenosine monophosphate (AMP)
and inorganic pyrophosphate (PPi).[2][4] Recently, ENPP1 has gained significant attention in
the field of immuno-oncology due to its newly discovered role as a key negative regulator of the
cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP
(cGAMP), a second messenger that is crucial for activating the STING pathway and initiating
an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively dampens this
immune surveillance mechanism, allowing cancer cells to evade detection. This has
established ENPP1 as a promising therapeutic target for cancer immunotherapy. Enpp-1-IN-2
is a potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and
thereby enhance STING-mediated anti-cancer immunity. This guide provides a detailed
overview of the structure and function of ENPP1 and the mechanism of its inhibitor, Enpp-1-IN-
2.

Core Structure of ENPP1

ENPP1 is a complex, multi-domain protein that exists as a homodimer on the cell surface.
Structurally, the extracellular portion of mouse and human ENPP1 consists of:
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e Two N-terminal somatomedin B (SMB)-like domains: These domains are involved in protein-
protein interactions.

o A catalytic phosphodiesterase (PDE) domain: This is the active site of the enzyme,
containing two zinc ions that are essential for its hydrolytic activity. An insertion loop within
this domain is crucial for substrate specificity, particularly for ATP.

e Anuclease-like domain: This C-terminal domain contributes to the structural stability of the
enzyme.

Mechanism of Action and Biological Significance

ENPP1's primary function is the hydrolysis of phosphodiester bonds in various nucleotides. Its
most well-studied activity is the hydrolysis of ATP to generate AMP and PPi, a key inhibitor of
tissue calcification.

In the context of immunology, ENPP1's critical function is the degradation of cGAMP. Cancer
cells can release cGAMP into the tumor microenvironment, where it acts as a paracrine
signaling molecule to alert the immune system. Extracellular cGAMP can be taken up by
immune cells, such as dendritic cells, to activate the STING pathway, leading to the production
of type | interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, which
is often overexpressed on cancer cells, intercepts and hydrolyzes this extracellular cGAMP,
effectively shutting down this communication and suppressing the immune response.

Enpp-1-IN-2: A Potent ENPP1 Inhibitor

Enpp-1-IN-2 (also referred to as Compound C) is a potent inhibitor of ENPP1. By blocking the
catalytic activity of ENPPL1, it prevents the degradation of cGAMP, leading to increased cGAMP
levels in the tumor microenvironment and enhanced activation of the STING pathway.

Quantitative Data: Inhibitory Activity of Enpp-1-IN-2

The inhibitory potency of Enpp-1-IN-2 against ENPP1 has been quantified using several
biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized
below.
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Assay Type Substrate IC50 (pM)
TG-mAMP Assay TG (Tokyo Green)-mAMP 0.26
-Nitrophenyl thymidine 5'-
PNP-TMP Assay P phenytiny 0.48
monophosphate
ATP Assay Adenosine triphosphate 2.0

Data sourced from MedChemExpress.

Signaling Pathways Modulated by Enpp-1-IN-2

The primary signaling pathway affected by Enpp-1-IN-2 is the cGAS-STING pathway, a central
component of the innate immune system.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA
(dsDNA), which can originate from pathogens or from damaged host cells, such as cancer
cells. Upon binding to dsDNA, the enzyme cGAS is activated and catalyzes the synthesis of
cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the
endoplasmic reticulum (ER). This binding event triggers a conformational change in STING,
leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and
activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.
Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of
genes encoding type | interferons (e.g., IFN-B) and other inflammatory cytokines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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